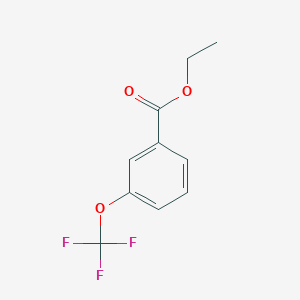

Ethyl 3-(trifluoromethoxy)benzoate

Description

Significance of Organofluorine Chemistry in Modern Science

The field of organofluorine chemistry, which studies the properties and applications of organic compounds containing carbon-fluorine bonds, has become a cornerstone of modern science. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org This has led to the widespread use of fluorinated compounds in numerous applications, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and over half of all agricultural chemicals contain fluorine. wikipedia.orgsoci.org

Impact of Fluorine Substitution on Molecular Properties

The substitution of hydrogen with fluorine has profound effects on a molecule's characteristics. Fluorine is the most electronegative element, and its presence can significantly influence a molecule's electronic properties, acidity (pKa), and lipophilicity. soci.orgnih.gov The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which often imparts enhanced metabolic stability to the molecule. chinesechemsoc.orgresearchgate.net

Fluorination can modulate a compound's lipophilicity, which affects its ability to cross cell membranes. nih.govmdpi.com While the effect can be complex and context-dependent, the introduction of fluorine can either increase or decrease lipophilicity depending on the specific structural context. nih.govnih.govlincoln.ac.ukacs.orgbrighton.ac.uk For instance, the replacement of a methyl group with a trifluoromethyl group often increases lipophilicity. nih.govbohrium.com

Strategic Importance of the Trifluoromethoxy (OCF₃) Group in Functional Molecules

The trifluoromethoxy (OCF₃) group is of particular strategic importance in the design of functional molecules, especially in medicinal chemistry. mdpi.comscilit.combohrium.com This group is often considered a "super-halogen" or a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

Key attributes of the OCF₃ group include its high electronegativity, which can influence receptor-binding interactions, and its notable metabolic stability. nih.govnih.gov The trifluoromethoxy group is more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group. nih.gov This combination of properties allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable substituent in the development of new drugs and agrochemicals. mdpi.combohrium.comnih.gov

Overview of Benzoate (B1203000) Ester Chemistry and its Broad Relevance

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. chemicalbull.com These compounds are prevalent in nature, contributing to the characteristic aromas of many fruits and flowers. acs.org For example, ethyl benzoate is found in fruits like apples, bananas, and cherries. acs.org

The chemistry of benzoate esters is versatile. They can be synthesized through Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. chemicalbook.comchemicalbook.com Benzoate esters can undergo various chemical transformations, including hydrolysis back to the carboxylic acid and alcohol, transesterification to form different esters, and reduction to yield alcohols or aldehydes. libretexts.org They also react with organometallic compounds. libretexts.org

The applications of benzoate esters are extensive. They are widely used as flavoring agents and fragrances in the food, beverage, and cosmetic industries. chemicalbull.comchemicalbook.com In the pharmaceutical industry, they can be used as flavoring agents to improve the palatability of medications and also serve as intermediates in the synthesis of active pharmaceutical ingredients. chemicalbook.comchemicalbook.com Furthermore, their solvent properties make them useful in various industrial processes. chemicalbook.com

Rationale for Comprehensive Investigation of Ethyl 3-(trifluoromethoxy)benzoate

The comprehensive investigation of Ethyl 3-(trifluoromethoxy)benzoate is warranted by the convergence of the unique properties of its constituent parts. The presence of the trifluoromethoxy group on the aromatic ring introduces the advantageous properties associated with this fluorinated substituent, such as altered lipophilicity and electronic character. This makes the compound a valuable tool for researchers exploring the impact of the OCF₃ group in various molecular contexts.

As a benzoate ester, Ethyl 3-(trifluoromethoxy)benzoate serves as a versatile synthetic intermediate. acs.org It can potentially be used to introduce the 3-(trifluoromethoxy)benzoyl moiety into more complex molecules, enabling the systematic study of structure-activity relationships in medicinal chemistry and materials science. The specific placement of the OCF₃ group at the meta position of the benzoate ring provides a distinct electronic and steric profile compared to its ortho and para isomers, offering a nuanced tool for chemical biology and drug discovery research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDRBQIYYNXADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591479 | |

| Record name | Ethyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677713-01-8 | |

| Record name | Ethyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intramolecular Processes

Mechanistic Insights into O-Trifluoromethoxylation

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a significant challenge in synthetic chemistry. nih.gov Recent studies have shed light on the intricate mechanisms involved in this process, particularly through intramolecular pathways.

A key strategy for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives involves a two-step sequence: the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. nih.gov This protocol is operationally simple, scalable, and demonstrates high functional-group tolerance. nih.gov Experimental evidence suggests that the O-trifluoromethylation of these N-(hetero)aryl-N-hydroxylamine intermediates proceeds through a radical process. nih.gov

The general approach provides access to a wide array of valuable OCF₃-containing building blocks. nih.gov The reaction mechanism proposes a heterolytic cleavage of the N-OCF₃ bond, which is then followed by the recombination of the resulting nitrenium ion and trifluoromethoxide. nih.govresearchgate.net

Following the initial O-trifluoromethylation, the subsequent migration of the OCF₃ group is a critical step. Mechanistic investigations indicate that this migration proceeds via a heterolytic cleavage of the N-OCF₃ bond. nih.gov This cleavage results in the formation of a short-lived ion pair. nih.gov The subsequent rapid recombination of this ion pair leads to the final trifluoromethoxylated product. nih.gov

Computational studies have provided further support for this proposed ion pair reaction pathway for the OCF₃-migration process. nih.gov This pathway is favored due to the stability of the intermediates and the thermodynamics of the recombination step.

The introduction of a trifluoromethoxy group can proceed through either radical or ionic pathways, and the operative mechanism often depends on the specific reagents and reaction conditions. Radical trifluoromethoxylation has been a subject of intense study due to the importance of the OCF₃ group in various functional molecules. researchgate.net

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating OCF₃ radicals from stable reagents, triggering N-O bond fragmentation. nih.gov The key step in radical C-H trifluoromethoxylation of arenes is the addition of the OCF₃ radical to the aromatic ring. sustech.edu.cn This addition forms a highly reactive radical intermediate, which then undergoes rearomatization to yield the desired trifluoromethoxylated product. sustech.edu.cn

In contrast, ionic pathways, such as the heterolytic cleavage observed in the OCF₃ migration from N-aryl-N-hydroxylamines, involve the formation of charged intermediates. nih.govnih.gov The choice between a radical or ionic pathway can be influenced by factors such as the presence of radical initiators or scavengers. sustech.edu.cn

Reaction Dynamics of the Benzoate (B1203000) Ester Group

The ethyl benzoate moiety of the molecule also undergoes characteristic reactions, primarily hydrolysis and transesterification, and can be subject to photochemical transformations.

The hydrolysis of benzoate esters can be catalyzed by either acid or base. libretexts.orgucoz.com

Base-Promoted Hydrolysis (Saponification): This is a widely used reaction for converting esters to carboxylate salts. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group and subsequent deprotonation of the resulting carboxylic acid by the alkoxide. libretexts.org Studies have shown that for alkyl benzoate esters, the reversal of the hydroxide addition is slow compared to the forward breakdown of the tetrahedral intermediate. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org After a series of proton transfers, the carbonyl group is reformed, and an alcohol is eliminated. libretexts.org

Transesterification is the process of converting one ester into another. For ethyl 3-(trifluoromethoxy)benzoate, this would typically involve reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org The mechanism under acidic conditions is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor. wikipedia.org In the context of benzoate esters, photochemical cleavage can occur to yield the corresponding carboxylic acid. rsc.org When the ester contains a suitable electron-donating group, this reaction can be efficient and is attributed to an electron-transfer mechanism. rsc.org

For thiobenzoates, irradiation can lead to the excited n→π* triplet state, which can then abstract an electron from an electron donor, initiating a PET process. bgsu.edu While not a direct deoxygenation of the benzoate itself, this highlights the potential for photochemical reactions involving electron transfer within benzoate derivatives. The efficiency of such processes is dependent on the excited state lifetimes and the presence of suitable electron donors or acceptors. rsc.orgnih.gov

Electronic and Steric Effects of Fluorine Substituents on Reactivity

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethoxy group, into organic molecules imparts unique electronic and steric properties that significantly influence their reactivity. These effects are particularly pronounced in aromatic systems, where they can alter the electron density of the ring and direct the course of chemical reactions.

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent that profoundly impacts the reactivity of an aromatic ring. Its influence stems from a combination of strong inductive effects and weaker resonance effects. The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic system through the sigma bond framework (a -I effect).

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group possesses large positive σ values, underscoring its strong electron-withdrawing character.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σm | σp |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.35 | 0.49 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

Data sourced from various chemical literature.

The steric profile of the trifluoromethoxy group, while not as imposing as a tert-butyl group, is also a significant factor in its influence on reactivity. The presence of the three fluorine atoms and the C-O bond length and angles contribute to its bulk, which can hinder the approach of reagents to the positions ortho to the substituent.

In the context of Ethyl 3-(trifluoromethoxy)benzoate, the trifluoromethoxy group at the meta position, along with the ethyl ester group, deactivates the aromatic ring towards electrophilic attack. The directing effects of these two groups would determine the position of any incoming electrophile.

Selective deprotonation of an aromatic ring, often achieved through directed ortho-metalation (DoM), is a powerful synthetic strategy for the functionalization of specific C-H bonds. This process involves the use of a strong base, typically an organolithium reagent, to remove a proton from the position ortho to a directing metalation group (DMG). The DMG, which contains a heteroatom, coordinates to the lithium, thereby increasing the acidity of the adjacent ortho-protons and directing the deprotonation to that site. wikipedia.orgorganic-chemistry.orgbaranlab.org

In a molecule like Ethyl 3-(trifluoromethoxy)benzoate, both the ethyl ester and the trifluoromethoxy group can potentially act as DMGs. However, the directing ability of various functional groups is not equal. The relative directing power of common DMGs has been established through competition experiments.

Table 2: Relative Directing Power of Common Directing Metalation Groups (DMGs)

| Directing Group | Relative Directing Power |

| -CONR₂ | Very Strong |

| -SO₂NR₂ | Very Strong |

| -O-CONR₂ | Very Strong |

| -CH₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -OCF₃ | Weak to Moderate |

| -COOR | Weak |

This table provides a generalized hierarchy; actual outcomes can be influenced by steric factors and reaction conditions.

The ester group (-COOR) is generally considered a weaker directing group compared to amides or carbamates. The trifluoromethoxy group's directing ability is also considered to be in the weak to moderate range. In Ethyl 3-(trifluoromethoxy)benzoate, the most acidic protons are those positioned between the two electron-withdrawing groups. Therefore, deprotonation would likely occur at the C-2 or C-4 position, influenced by the combined electronic effects of the substituents. The specific site of deprotonation can often be manipulated by the choice of base, solvent, and temperature.

The presence of a trifluoromethyl group, a strong electron-withdrawing group without a coordinating heteroatom, does not typically direct ortho-metalation. Instead, its primary role is to increase the acidity of the aromatic protons through its powerful inductive effect, potentially influencing the regioselectivity of deprotonation when other DMGs are present.

The "negative fluorine effect" describes the counterintuitive observation that an α-fluorine substituent can destabilize an adjacent carbanion. rsc.orgnih.gov This is contrary to what would be predicted based solely on fluorine's high electronegativity, which would be expected to stabilize a negative charge through induction. This phenomenon has significant implications for the reactivity and stability of fluorinated carbanions.

The destabilization arises from the interplay of several factors:

Inductive Effect (-I): The highly electronegative fluorine atom does withdraw electron density through the sigma bond, which is a stabilizing influence.

Lone Pair Repulsion: The lone pairs of the fluorine atom repel the lone pair of the adjacent carbanion. This electron-electron repulsion is a significant destabilizing force, particularly given the short C-F bond length.

Negative Hyperconjugation: This is a stabilizing interaction where the carbanion lone pair (n) delocalizes into the antibonding orbital (σ) of the adjacent C-F bond (n → σC-F). However, the extent and efficacy of this stabilization are debated and can be outweighed by the destabilizing lone pair repulsion. acs.org

Table 3: Factors Influencing the Stability of α-Fluoro Carbanions

| Effect | Description | Influence on Stability |

| Inductive Effect | Electron withdrawal by the electronegative fluorine atom. | Stabilizing |

| Lone Pair Repulsion | Repulsion between the lone pairs of the fluorine and the carbanion. | Destabilizing |

| Negative Hyperconjugation | Delocalization of the carbanion lone pair into the C-F σ* orbital. | Stabilizing |

This effect has profound consequences for reactions involving fluorinated carbanions. For instance, the nucleophilicity of α-fluorinated carbanions can be lower than their non-fluorinated counterparts due to their increased instability and propensity for decomposition. rsc.org Understanding the negative fluorine effect is crucial for designing successful synthetic routes that utilize fluorinated building blocks.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy is essential for the unambiguous assignment of the structure of ethyl 3-(trifluoromethoxy)benzoate.

The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms. For the ethyl group, a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons are expected due to spin-spin coupling. ucalgary.ca The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet, with their specific chemical shifts influenced by the electron-withdrawing trifluoromethoxy and ester groups. rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester group (typically deshielded to around 165-167 ppm), aromatic carbons, the methylene and methyl carbons of the ethyl group, and the carbon of the trifluoromethoxy group, which will show coupling to the attached fluorine atoms. ucalgary.carsc.org

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift provides a clear indication of the electronic environment of the -OCF3 group. For the related compound, methyl 3-(trifluoromethoxy)benzoate, the ¹⁹F NMR signal for the meta-isomer appears at approximately -58.68 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl 3-(trifluoromethoxy)benzoate

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ¹H | Aromatic-H | 7.3 - 8.2 | multiplet | - |

| Ethyl (-OCH₂CH₃) | 4.3 - 4.4 (CH₂) / 1.3 - 1.4 (CH₃) | quartet / triplet | ~7 | |

| ¹³C | Carbonyl (C=O) | 165 - 167 | singlet | - |

| Aromatic-C | 120 - 150 | singlet/doublet | - | |

| Aromatic-C-OCF₃ | ~149 | quartet | JC-F ~2 | |

| Ethyl (-OCH₂CH₃) | ~61 (CH₂) / ~14 (CH₃) | singlet | - | |

| ¹⁹F | -OCF₃ | ~ -58 to -59 | singlet | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY) experiments establish correlations between coupled protons. For ethyl 3-(trifluoromethoxy)benzoate, a cross-peak between the methylene and methyl protons of the ethyl group would be a key feature, confirming their direct coupling.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign the protons on the aromatic ring to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon of the ester, confirming the ester linkage. Correlations from the aromatic protons to various aromatic carbons and the carbonyl carbon would solidify the substitution pattern on the benzene ring.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Mobility and Identification

Diffusion-Ordered Spectroscopy (DOSY) is a non-destructive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In a pure sample of ethyl 3-(trifluoromethoxy)benzoate, a DOSY experiment would show all proton signals aligned in a single row, corresponding to a single diffusion coefficient, thus confirming the presence of a single molecular entity. In a reaction mixture or a formulated product, DOSY could be used to identify the presence of the target compound and differentiate it from other components based on their different diffusion rates.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting and Bond Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of ethyl 3-(trifluoromethoxy)benzoate is expected to show several characteristic absorption bands.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. ucalgary.ca The presence of conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber. Strong bands in the region of 1000-1300 cm⁻¹ are characteristic of C-O stretching vibrations, with a significant contribution from the C-O-C of the ester and the Ar-O of the trifluoromethoxy group. The C-F stretching vibrations of the trifluoromethoxy group are also expected to give rise to strong absorptions in this region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. scholarsresearchlibrary.com The specific pattern of these absorptions provides a unique fingerprint for the compound.

Table 2: Characteristic FT-IR Absorption Bands for Ethyl 3-(trifluoromethoxy)benzoate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Ethyl group) |

| 1720 - 1740 | C=O Stretch | Ester |

| 1450 - 1600 | C-C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch, C-F Stretch | Ester, Trifluoromethoxy |

Raman Spectroscopy for Molecular Vibrations

For ethyl 3-(trifluoromethoxy)benzoate, a Raman analysis would be expected to reveal key vibrational frequencies. Characteristic bands would include:

Carbonyl (C=O) Stretching: A strong, sharp peak typically found in the 1700-1730 cm⁻¹ region, indicative of the ester functional group.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the benzene ring, usually appearing in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Trifluoromethoxy (O-CF₃) Group Vibrations: Strong, characteristic bands associated with the C-F stretching modes would be prominent, typically in the 1000-1300 cm⁻¹ region.

C-O Stretching: Vibrations from the ester's C-O bonds would also be present, providing further structural confirmation.

While a specific Raman spectrum for ethyl 3-(trifluoromethoxy)benzoate is not publicly available, analysis of related molecules like ethyl benzoate (B1203000) shows characteristic aromatic and ester peaks that serve as a basis for spectral interpretation. The unique and strong vibrations of the trifluoromethoxy group would provide a distinctive signature for the target molecule.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. This technique is particularly useful for analyzing molecules containing chromophores—parts of the molecule that absorb light.

The primary chromophore in ethyl 3-(trifluoromethoxy)benzoate is the substituted benzene ring. This aromatic system contains π electrons that can be excited to higher energy orbitals (π → π* transitions). A UV-Vis spectrum of this compound would be expected to show one or more absorption bands characteristic of a substituted benzene derivative. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are affected by the nature and position of the substituents on the ring.

The ester and trifluoromethoxy groups, acting as substituents, would modulate the electronic properties of the benzene ring, causing shifts in the absorption maxima compared to unsubstituted benzene. Although specific experimental λmax values for ethyl 3-(trifluoromethoxy)benzoate are not documented in available literature, the analysis would confirm the presence of the aromatic chromophore.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass.

For ethyl 3-(trifluoromethoxy)benzoate (C₁₀H₉F₃O₃), the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental m/z value that matches this theoretical mass, often through the detection of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. While experimental HRMS data for this specific compound is not available, predicted data for related compounds illustrates the principle. For instance, the analogue ethyl 3-(trifluoromethyl)benzoate (C₁₀H₉F₃O₂) has a predicted monoisotopic mass of 218.05547 Da. An HRMS analysis would readily distinguish this from the target compound, which contains an additional oxygen atom and thus has a higher mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides structural identification of the separated components. The gas chromatograph (GC) vaporizes the sample and separates its constituents based on their volatility and interaction with a stationary phase in a column. As each component elutes from the column, it enters the mass spectrometer (MS), which ionizes the molecules and fragments them. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its various fragments, creating a unique fragmentation pattern that acts as a molecular fingerprint.

An analysis of ethyl 3-(trifluoromethoxy)benzoate by GC-MS would first determine its retention time—the time it takes to travel through the GC column. This value is useful for identification under specific analytical conditions. The subsequent mass spectrum would show a molecular ion peak corresponding to its molecular weight (234.17 g/mol ). Key fragmentation patterns would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the trifluoromethoxy group.

Characteristic fragments from the substituted benzoyl cation.

To illustrate, the NIST database contains a mass spectrum for the related compound ethyl 3-(trifluoromethyl)benzoate. Its spectrum shows a prominent molecular ion peak and characteristic fragments that allow for its unambiguous identification, a principle that applies directly to the analysis of its trifluoromethoxy analogue.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the exact position of every atom in the molecule can be determined.

If a suitable crystal of ethyl 3-(trifluoromethoxy)benzoate were obtained and analyzed, X-ray crystallography would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The exact spatial orientation of the ethyl ester and trifluoromethoxy groups relative to the benzene ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Currently, there is no publicly available crystal structure for ethyl 3-(trifluoromethoxy)benzoate in crystallographic databases. Such an analysis would provide the most complete and unambiguous structural elucidation of the compound in its solid form.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of Ethyl 3-(trifluoromethoxy)benzoate be grown and analyzed, the study would yield fundamental crystallographic data. This would include the determination of the crystal system, space group, and the dimensions of the unit cell.

The primary outcome of such an analysis would be the elucidation of the exact molecular geometry in the solid state. This includes precise bond lengths, bond angles, and torsion angles within the Ethyl 3-(trifluoromethoxy)benzoate molecule. Of particular interest would be the conformation of the ethyl ester group relative to the benzene ring and the orientation of the trifluoromethoxy group.

The data obtained would be presented in a standardized format, as illustrated in the representative table below. This table is a hypothetical representation of the kind of data a single-crystal X-ray diffraction experiment would provide.

Representative Crystallographic Data for a Benzoate Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, providing insight into the various intermolecular forces that stabilize the crystal structure.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

The solid-state structure of organic molecules is significantly influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking. While definitive distances and angles for these interactions in Ethyl 3-(trifluoromethoxy)benzoate are not available without experimental data, the potential for such interactions can be inferred from its molecular structure.

Hydrogen Bonding:

π-π Stacking Interactions:

The presence of the benzene ring in Ethyl 3-(trifluoromethoxy)benzoate suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π systems of the aromatic rings, are a common feature in the crystal structures of aromatic compounds. The geometry of these interactions can vary, ranging from parallel-displaced to T-shaped arrangements. The substituents on the benzene ring, in this case, the ethyl ester and the trifluoromethoxy group, would influence the electronic nature of the aromatic ring and thus the nature and strength of the π-π stacking interactions. Studies on other aromatic compounds have shown that such interactions are crucial in directing the molecular assembly in the solid state. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No published studies were found that specifically detail the geometry optimization or conformational analysis of Ethyl 3-(trifluoromethoxy)benzoate using DFT methods. Such a study would typically involve determining the most stable three-dimensional structure of the molecule by calculating the potential energy surface and identifying the global and local energy minima. This would include an analysis of the rotational barriers around the ester and trifluoromethoxy functional groups.

Prediction of Electronic Properties

There is no available research on the predicted electronic properties of Ethyl 3-(trifluoromethoxy)benzoate. This would involve calculations of parameters such as the dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Simulation of Spectroscopic Data (e.g., IR, UV-Vis)

While experimental spectroscopic data for some related compounds may exist, no computational studies simulating the Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of Ethyl 3-(trifluoromethoxy)benzoate have been found. Theoretical simulations are invaluable for interpreting experimental spectra and assigning vibrational modes and electronic transitions.

Quantum Chemical Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity and electronic transitions. There are no published FMO analyses, including the calculation of the HOMO-LUMO energy gap, specifically for Ethyl 3-(trifluoromethoxy)benzoate.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule, including hyperconjugative interactions and charge delocalization. No NBO analysis has been reported in the scientific literature for Ethyl 3-(trifluoromethoxy)benzoate to describe its inter- and intramolecular interactions in detail.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of a molecule, which helps in predicting how it will interact with other molecules. The MEP map is color-coded to identify electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For Ethyl 3-(trifluoromethoxy)benzoate, the MEP surface would be significantly influenced by its functional groups. The oxygen atoms of the ester group (C=O and -O-) and the highly electronegative fluorine atoms of the trifluoromethoxy group (-OCF3) would create regions of high electron density, representing the most negative potential. These areas are the likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms on the aromatic ring and the ethyl group would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. Studies on analogous benzoic acid derivatives confirm that MEP analysis can effectively identify sites for intermolecular interactions. researchgate.net

Thermodynamic and Non-Linear Optical (NLO) Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and heat capacity, by performing vibrational frequency analysis at different temperatures. mdpi.com While specific thermodynamic data for Ethyl 3-(trifluoromethoxy)benzoate is not published, studies on similar molecules like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl] show that these properties generally increase with temperature.

Non-Linear Optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light. Molecules with large NLO responses are valuable in optoelectronic technologies. ekb.eg A key indicator of NLO activity is the first-order hyperpolarizability (β). The NLO properties of a molecule arise from the intramolecular charge transfer (ICT) that occurs from an electron-donating group to an electron-accepting group through a π-conjugated system. mdpi.comresearchgate.net

In Ethyl 3-(trifluoromethoxy)benzoate, the trifluoromethoxy group acts as a strong electron-withdrawing group, while the benzene (B151609) ring and ester moiety form the conjugated system. The presence of the -OCF3 group can enhance NLO properties. For comparison, studies on other fluorinated compounds have demonstrated significant NLO activity. For instance, chromophores containing 3,5-bis(trifluoromethyl)benzene have been shown to possess high hyperpolarizability values, indicating their potential for use in NLO materials. mdpi.comresearchgate.net The calculated hyperpolarizability (β) for related trifluoromethyl-containing molecules often shows values significantly higher than that of the standard reference material, urea. ekb.eg

Table 1: Illustrative NLO Properties of Related Fluorinated Compounds This table shows calculated first-order hyperpolarizability (β) values for compounds structurally related to Ethyl 3-(trifluoromethoxy)benzoate to illustrate the potential NLO activity.

| Compound | Calculation Method | First Hyperpolarizability (β) (esu) | Reference |

| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | 318.780 × 10⁻³² | ekb.eg |

| Chromophore with CF3-Ph-TCF acceptor | DFT | High (qualitative) | mdpi.comresearchgate.net |

This data is for illustrative purposes using analogous compounds, not for Ethyl 3-(trifluoromethoxy)benzoate itself.

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the different conformations (shapes) a flexible molecule can adopt and understanding its stability.

For Ethyl 3-(trifluoromethoxy)benzoate, MD simulations could provide insight into the rotational freedom around the ester and trifluoromethoxy groups. Specifically, simulations would reveal the preferred orientation of the ethyl chain and the -OCF3 group relative to the plane of the benzene ring. While no specific MD studies on Ethyl 3-(trifluoromethoxy)benzoate are currently published, research on other flexible molecules, such as certain ionic liquids, demonstrates how MD can elucidate conformational behavior and stability under various conditions. epa.gov Such studies are crucial for understanding how the molecule's shape might influence its ability to fit into the active site of a biological target.

In Silico Modeling for Biological Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule (ligand) might interact with a biological macromolecule, such as an enzyme or receptor. rjptonline.org

Molecular docking involves placing a ligand into the binding site of a target protein and evaluating the most likely binding conformation. This process helps in identifying potential drug candidates by predicting their binding affinity and mode of interaction. The choice of a biological target depends on the therapeutic area of interest. For instance, kinases, cyclooxygenases (COX), and acetylcholinesterase (AChE) are common targets in drug discovery. rjptonline.orgnih.gov

While no docking studies have been published for Ethyl 3-(trifluoromethoxy)benzoate itself, research on compounds with similar functional groups provides valuable insights. A study involving a molecule containing a 4-trifluoromethoxy-phenylimino moiety showed that it docked favorably into the active site of Tyrosine Kinase (PDB: 1T46), with the trifluoromethoxy group contributing to the binding interactions. rjptonline.org Similarly, docking studies on ethyl 3,4,5-trihydroxybenzoate (B8703473) with COX-2 and superoxide (B77818) dismutase (SOD) receptors also demonstrated notable binding affinities. These examples suggest that Ethyl 3-(trifluoromethoxy)benzoate could be a viable candidate for docking studies against various protein targets, with the trifluoromethoxy group potentially playing a key role in binding.

Following a docking simulation, the binding affinity is calculated, typically expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. The analysis also details the specific non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Halogen Bonds: Interactions involving the fluorine atoms of the -OCF3 group.

π-π Stacking: Interactions between aromatic rings.

In a hypothetical docking of Ethyl 3-(trifluoromethoxy)benzoate, one would expect the ester's carbonyl oxygen to act as a hydrogen bond acceptor. The trifluoromethoxy group could form halogen bonds or participate in hydrophobic interactions within the binding pocket. The benzene ring could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, the docking of a 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one ligand with Tyrosine Kinase revealed multiple favorable interactions, including hydrogen and halogen bonds, leading to a strong predicted binding affinity. rjptonline.org

Table 2: Illustrative Docking Interaction Analysis This table provides a hypothetical summary of the types of interactions that could be predicted for Ethyl 3-(trifluoromethoxy)benzoate based on studies of analogous compounds.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues | Reference (Analogous Study) |

| Hydrogen Bond | Ester Carbonyl Oxygen (C=O) | Lysine, Arginine, Serine | rjptonline.org |

| Halogen Bond | Fluorine atoms of -OCF3 | Backbone Carbonyls, Electron-rich residues | rjptonline.org |

| Hydrophobic Interaction | Benzene Ring, Ethyl Group | Leucine, Valine, Alanine | researchgate.netrjptonline.org |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | researchgate.net |

This table is a hypothetical representation based on the expected behavior of the functional groups present in Ethyl 3-(trifluoromethoxy)benzoate and findings from related molecules.

Compound List

Applications in Medicinal Chemistry, Agrochemicals, and Materials Science

Ethyl 3-(trifluoromethoxy)benzoate as a Key Synthetic Building Block

As a functionalized aromatic ring, ethyl 3-(trifluoromethoxy)benzoate holds potential as a versatile building block. Its ester group can be readily modified, and the trifluoromethoxylated phenyl ring provides a stable core with specific electronic properties.

While ethyl 3-(trifluoromethoxy)benzoate is a potential precursor for more complex molecules, its direct application is not as widely documented as that of related reagents. However, the utility of similar structures is well-established. For instance, trifluoromethyl benzoate (B1203000) (TFBz) has been developed as a stable and versatile reagent for trifluoromethoxylation reactions. researchgate.netnih.gov TFBz, which can be prepared from inexpensive materials, has been used in the synthesis of various organic compounds through processes like the trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides. researchgate.netnih.gov This highlights the general potential of benzoate structures bearing fluorinated groups as reagents for introducing these moieties into complex targets, including bioactive compounds. mdpi.com The development of such reagents is crucial because many methods for incorporating the trifluoromethoxy group can be challenging. researchgate.net

In drug design, a scaffold serves as the fundamental structure upon which functional groups are arranged to interact with biological targets. scilit.com Benzoate derivatives are common scaffolds in medicinal chemistry. The introduction of a trifluoromethoxy group makes ethyl 3-(trifluoromethoxy)benzoate an interesting, though still relatively unexplored, scaffold for drug discovery. bohrium.com The trifluoromethoxy group itself is found in several approved drugs and agrochemicals. mdpi.com For example, a structure-activity relationship study on a series of tert-butyl benzoate analogs to develop liver X receptor (LXR) agonists demonstrates how the benzoate core can be systematically modified to improve pharmacological activity. nih.gov The trifluoromethyl group (a close relative of the trifluoromethoxy group) was a key feature of these LXR agonists. nih.gov This suggests that a trifluoromethoxylated benzoate scaffold could similarly be used to orient functional groups and optimize drug-receptor interactions.

Biological Activity and Pharmacological Relevance of Trifluoromethoxylated Benzoates

The biological effects of a drug candidate are profoundly influenced by its physicochemical properties. The trifluoromethoxy group is known to significantly alter these properties, impacting how a molecule behaves in a biological system. mdpi.combohrium.com

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross cell membranes. mdpi.com This increased lipophilicity, along with its strong electron-withdrawing nature, distinguishes it from the non-fluorinated methoxy (B1213986) group. nih.gov

Key advantages conferred by the trifluoromethoxy group include:

Enhanced Metabolic Stability : The carbon-fluorine bonds in the –OCF3 group are exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. mdpi.comnih.gov This increased stability can prolong a drug's half-life, allowing for less frequent dosing.

Improved Bioavailability : By modulating lipophilicity, the trifluoromethoxy group can improve a drug's absorption and distribution (bioavailability). mdpi.comnih.gov It allows for fine-tuning of the octanol-water partition coefficient (logP), a critical parameter for predicting a molecule's ability to permeate biological membranes. mdpi.com

Modulation of pKa : The strong electron-withdrawing effect of the trifluoromethoxy group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility and interaction with its biological target. nih.gov

Table 1: Comparison of Physicochemical Properties of Key Functional Groups This interactive table summarizes and compares the properties of the trifluoromethoxy group with its trifluoromethyl and non-fluorinated methyl counterparts, which are crucial in drug design.

| Property | Methyl (–CH3) | Trifluoromethyl (–CF3) | Trifluoromethoxy (–OCF3) | Impact on Drug Design |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | +1.04 | Higher values generally correlate with increased membrane permeability and can enhance binding to hydrophobic pockets in proteins. mdpi.com |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing | Influences the acidity/basicity (pKa) of the molecule and can alter electrostatic interactions with the biological target. mdpi.comnih.gov |

| Metabolic Stability | Susceptible to oxidation | Highly stable | Highly stable | High stability leads to a longer half-life and reduced potential for the formation of reactive metabolites. mdpi.comnih.govnih.gov |

| Bioisosteric Replacement | Can be replaced by –CF3 | Often a bioisostere for chlorine or methyl groups | Can be a bioisostere for isopropyl or t-butyl groups, but with different electronics. | Used to block metabolic hotspots and fine-tune the steric and electronic profile of a lead compound. wikipedia.org |

The introduction of a trifluoromethoxy group can significantly alter how a molecule interacts with enzymes and receptors, often leading to enhanced potency or a modified pharmacological profile.

The unique steric and electronic properties of the trifluoromethoxy group can lead to stronger or more selective binding to a biological target, thereby inhibiting or activating a specific biochemical pathway. wechemglobal.com For example, in the development of anticancer drugs, the inclusion of a trifluoromethyl group has been shown to enhance the targeting and inhibitory activity of molecules against key proteins in tumor cells. wechemglobal.com

While direct studies on ethyl 3-(trifluoromethoxy)benzoate are limited, research on analogous compounds provides insight. A study on tert-butyl benzoates containing a trifluoromethyl group found them to be potent agonists of the liver X receptor (LXR), a key regulator of cholesterol metabolism. nih.gov This indicates that the trifluoromethylated benzoate scaffold is effective for modulating this nuclear receptor, suggesting that trifluoromethoxylated benzoates could be explored for similar activities. Furthermore, various compounds are known to modulate the function of transient receptor potential (TRP) channels, which are involved in pain and inflammation, presenting another potential area of pharmacological relevance for novel benzoates. nih.govgoogle.com

Enzyme and Receptor Modulation

Examples of Targeted Enzymes

While specific studies directly implicating Ethyl 3-(trifluoromethoxy)benzoate as a direct inhibitor of acetylcholinesterase or cyclooxygenases are not prevalent, its derivatives have been investigated for their effects on these and other enzymes. The core structure is a versatile scaffold that allows for chemical modifications to target a wide array of enzymatic pathways.

For instance, derivatives of trifluoromethyl-substituted indolizines, which can be conceptually related to benzoates, have been shown to selectively target and inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov This enzyme is a key player in the inflammatory cascade, and its inhibition is a major strategy for the development of anti-inflammatory drugs. The trifluoromethyl group in these derivatives plays a crucial role in their binding affinity to the COX-2 active site. nih.gov

Specific Therapeutic and Biological Activities

The incorporation of the trifluoromethoxybenzoyl group, derived from Ethyl 3-(trifluoromethoxy)benzoate, into various molecular frameworks has led to the discovery of compounds with a range of therapeutic and biological activities.

Anti-inflammatory Properties

Derivatives containing the trifluoromethyl group have demonstrated significant anti-inflammatory potential. nih.gov Studies on novel 7-(Trifluoromethyl) substituted indolizine (B1195054) derivatives have shown their ability to reduce the levels of key inflammatory mediators, including COX-2 , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . nih.gov Some of these compounds also effectively decrease nitric oxide (NO) levels, a molecule involved in inflammatory processes. nih.gov The anti-inflammatory effects of such compounds are often attributed to the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. mdpi.com

Anticancer and Cytotoxic Activities

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into potential anticancer agents. Chalcone (B49325) derivatives bearing these groups have been synthesized and evaluated for their cytotoxic effects. nih.gov For example, certain trifluoromethoxy-substituted chalcones have shown promising activity against various cancer cell lines. nih.gov In some instances, these compounds have demonstrated greater efficacy than their trifluoromethyl counterparts. nih.gov The mechanism of action can involve the induction of cell cycle arrest, as seen with some 2-(phenylthio)-ethyl benzoate derivatives that cause a decrease in the G2-M phase of cancer cells. researchgate.net

Antimicrobial and Antifungal Efficacy

The presence of a trifluoromethoxy group can enhance the antimicrobial and antifungal properties of organic molecules. nih.gov Studies on novel chalcone derivatives have revealed that compounds with a trifluoromethoxy group can be more effective against certain microbial strains than those with a trifluoromethyl group. nih.gov For example, specific trifluoromethoxy-containing chalcones have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger. nih.gov The antimicrobial efficacy of benzoate derivatives is known to be influenced by pH, with increased activity in more acidic conditions. researchgate.net

Agrochemical Applications

The unique properties of the trifluoromethoxy group also make it a valuable component in the design of modern agrochemicals.

Pesticides and Insect Growth Regulators: The development of resistance to existing pesticides is a major challenge in agriculture. youtube.com Insect Growth Regulators (IGRs) offer an alternative mode of action by disrupting the life cycle of insects. youtube.com Compounds containing trifluoromethyl or related fluorinated groups are utilized in the synthesis of various pesticides. bfgsupply.comepa.gov While specific data on Ethyl 3-(trifluoromethoxy)benzoate's direct use is limited, its structural motifs are relevant to the development of new insecticidal compounds.

Fungicides: The trifluoromethyl group is a common feature in several commercial fungicides. The development of new fungicides is crucial for managing crop diseases. The structural backbone provided by benzoate derivatives can be a starting point for creating novel fungicidal agents.

Structure-Activity Relationship (SAR) Studies in Trifluoromethoxylated Benzoates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For trifluoromethoxylated benzoates and related compounds, SAR studies have provided valuable insights for designing more potent and selective agents.

In the context of anti-inflammatory indolizine derivatives, SAR studies have shown that the position and nature of substituents on the core structure significantly impact the inhibitory activity against enzymes like COX-2. nih.gov Similarly, for antimicrobial chalcones, the presence and position of the trifluoromethoxy group, as well as other substituents on the aromatic rings, are critical for their potency against different microbial strains. nih.gov For example, studies on trisubstituted benzimidazoles have demonstrated how systematic modifications can lead to compounds with remarkably potent activity. nih.gov Research on pyrimidine (B1678525) derivatives has also highlighted the importance of specific substitutions in developing potent inhibitors of inflammatory pathways. researchgate.net These studies collectively underscore the importance of the trifluoromethoxy group in modulating the biological properties of benzoate-derived compounds.

Advanced Materials Science Applications

The true value of ethyl 3-(trifluoromethoxy)benzoate in materials science is realized through its derivative, 3-(trifluoromethoxy)benzoic acid. This carboxylic acid becomes a versatile building block, or synthon, for constructing larger, more complex molecules with specific, desirable properties for advanced applications. The trifluoromethoxy group, often described as a "super-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, imparts unique characteristics to the molecules it becomes a part of. nih.gov These characteristics are particularly sought after in the design of liquid crystals and advanced polymers.

In the realm of liquid crystals (LCs) , benzoic acid derivatives are fundamental components for creating the rod-like (calamitic) molecules that form mesophases. nih.gov The incorporation of the 3-trifluoromethoxy moiety can significantly influence the resulting material's properties, such as its clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid), viscosity, and dielectric anisotropy. These properties are critical for applications in displays and optical switching devices. For instance, research into novel liquid crystal oligomers has utilized the 4-trifluoromethoxyphenyl benzoate moiety to create materials exhibiting both nematic (N) and smectic A (SmA) phases. tandfonline.com The presence of the trifluoromethoxy group is instrumental in achieving these specific phase behaviors.

In the field of polymer science , the trifluoromethoxy group can be incorporated into polymer side chains to control surface properties and solubility. Fluorinated polymers are known for their unique characteristics, including low surface energy and hydrophobicity. By creating polymers with side chains containing the trifluoromethoxybenzoate group, researchers can develop materials with tailored surface and optical properties. This has potential applications in coatings, low-adhesion surfaces, and advanced optical films.

The synthesis of these advanced materials often involves the initial hydrolysis of ethyl 3-(trifluoromethoxy)benzoate to 3-(trifluoromethoxy)benzoic acid. This acid can then be reacted with other aromatic cores, often via esterification or amidation, to build the final, complex liquid crystalline or polymeric structures.

Detailed Research Findings

Research has demonstrated the significant impact of the trifluoromethoxy group on the properties of advanced materials. In a study on novel liquid crystal oligomers, dimesogenic compounds featuring a 4-trifluoromethoxyphenyl 4-{6-[4-(4-fluorophenyl)phenyloxy]alkoxy}benzoates structure were synthesized. These materials were found to exhibit distinct nematic and smectic A phases, with pronounced odd-even effects on their phase transition temperatures and induced dielectric anisotropy depending on the length of the alkoxy spacer. tandfonline.com

The following table summarizes the properties of a representative liquid crystal compound incorporating a trifluoromethoxyphenyl benzoate moiety, illustrating the typical data generated in such research.

| Property | Value | Reference |

| Mesophases | Nematic (N), Smectic A (SmA) | tandfonline.com |

| Phase Transition | Pronounced odd-even effects observed | tandfonline.com |

| Dielectric Anisotropy | Influenced by the oligomeric structure | tandfonline.com |

This interactive table allows for a clear presentation of key research findings related to materials derived from trifluoromethoxy-substituted benzoates.

Emerging Research Directions and Future Perspectives

Development of Novel, Sustainable, and Scalable Synthetic Methodologies

The synthesis of fluorinated compounds, including ethyl 3-(trifluoromethoxy)benzoate, is often hampered by the need for harsh reagents and multi-step procedures. A significant research thrust is the development of more sustainable and scalable synthetic routes.

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of fluorinated molecules. semanticscholar.orgcarlroth.com This includes the use of less hazardous reagents and solvents, minimizing waste, and designing more atom-economical reactions. carlroth.com For instance, the use of elemental fluorine (F₂) in continuous flow reactors is being explored as a more environmentally benign alternative to traditional fluorinating agents. semanticscholar.org The development of direct C-H trifluoromethoxylation methods is a key goal, as it would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Biocatalysis: Biocatalysis is emerging as a powerful tool for the synthesis of complex fluorinated molecules with high selectivity and under mild conditions. numberanalytics.com While the direct biocatalytic synthesis of ethyl 3-(trifluoromethoxy)benzoate has not been extensively reported, research into fluorinase enzymes and engineered biocatalysts offers a promising avenue for future development. numberanalytics.comnih.gov These enzymes could potentially be tailored to catalyze the selective fluorination or trifluoromethoxylation of aromatic precursors. nih.govnih.gov For example, engineered carbonyl reductases have been successfully used for the asymmetric synthesis of chiral alcohols containing a trifluoromethyl group, demonstrating the potential of biocatalysis in producing valuable fluorinated building blocks. nih.gov

Flow Chemistry and Scalability: Continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved safety, better heat and mass transfer, and enhanced scalability. The ability to precisely control reaction parameters in a flow reactor can lead to higher yields and purities. This is particularly relevant for reactions involving highly reactive or hazardous reagents, which are common in fluorine chemistry. The development of scalable flow processes for the synthesis of ethyl 3-(trifluoromethoxy)benzoate and its derivatives is a key area of future research. organic-chemistry.org

Exploration of Diverse Reaction Pathways for Fluorine Incorporation

The introduction of the trifluoromethoxy group onto an aromatic ring remains a significant synthetic challenge. Researchers are actively exploring a variety of reaction pathways to achieve this transformation with greater efficiency and selectivity.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and powerful method for the formation of C-F bonds. princeton.edunih.govrsc.orgrsc.org This strategy utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. rsc.orgyoutube.com These radicals can then participate in fluorination or trifluoromethoxylation reactions. For example, photoredox catalysis has been successfully employed for the trifluoromethylation of a wide range of carbonyl compounds and for the C-H trifluoromethylation of heterocycles. princeton.edursc.org The development of photoredox methods for the direct trifluoromethoxylation of benzoate (B1203000) esters is a promising area of investigation.

Electrophilic and Nucleophilic Fluorination Reagents: The development of new and more effective fluorinating reagents is crucial for expanding the scope of fluorine incorporation reactions. This includes both electrophilic "F+" sources and nucleophilic "F-" sources. Reagents such as O-(trifluoromethyl)dibenzofuranium salts have been developed as electrophilic CF₃O-transfer agents. nih.gov On the other hand, the trifluoromethoxide anion (⁻OCF₃) is a poor nucleophile, but its reactivity can be enhanced in specific systems, such as in the displacement of triflate esters. nih.gov

Late-Stage Functionalization: A major goal in synthetic chemistry is the ability to introduce functional groups, including fluorine and trifluoromethoxy groups, at a late stage in a synthetic sequence. This allows for the rapid diversification of complex molecules and the efficient synthesis of analogs for structure-activity relationship (SAR) studies. The development of robust and selective late-stage trifluoromethoxylation methods would be highly valuable for drug discovery and agrochemical development programs.

Advanced Mechanistic Investigations of C-F Bond Transformations

A deeper understanding of the mechanisms of C-F bond formation and the transformations of trifluoromethoxy-containing compounds is essential for the rational design of new and improved synthetic methods.

Computational and Experimental Studies: A combination of experimental techniques and computational modeling is being used to elucidate the intricate details of fluorination and trifluoromethoxylation reactions. nih.govnih.gov For example, mechanistic studies on the intramolecular C-H trifluoromethoxylation of (hetero)arenes have revealed that the reaction can proceed through a radical process for the O-trifluoromethylation step, followed by a heterolytic cleavage of the N-OCF₃ bond and recombination of a short-lived ion pair. nih.govrsc.orgowlstown.net DFT calculations have been instrumental in supporting these proposed mechanisms. nih.govnih.gov

Understanding Radical Intermediates: Many modern fluorination reactions proceed through radical intermediates. organic-chemistry.org Understanding the generation, reactivity, and selectivity of these radicals is crucial for controlling the outcome of these reactions. For example, in the Lewis acid-catalyzed electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, mechanistic investigations suggest that radical intermediates play a key role. organic-chemistry.org

The following table summarizes some of the key mechanistic features of different trifluoromethoxylation reactions:

| Reaction Type | Proposed Mechanism | Key Intermediates | Supporting Evidence |

|---|---|---|---|

| Intramolecular C-H Trifluoromethoxylation | Radical O-trifluoromethylation followed by heterolytic N-OCF₃ bond cleavage and recombination | N-hydroxyl radical, ion pair of a nitrenium ion and trifluoromethoxide | Radical trap experiments, computational studies nih.govrsc.org |

| Photoredox-Catalyzed Trifluoromethoxylation | Photoexcitation of trifluoromethoxylating reagent releases •OCF₃ radical | •OCF₃ radical, cyclohexadienyl radicals | DFT calculations, reaction studies with bandpass filters nih.gov |

| Electrophilic Trifluoromethylation of Ketene Silyl Acetals | Lewis acid activation of reagent to generate CF₃ radicals | CF₃ radicals | Mechanistic investigations organic-chemistry.org |

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry is playing an increasingly important role in the design of novel molecules with desired properties, including those containing the trifluoromethoxy group.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational method used to establish a relationship between the chemical structure of a molecule and its biological activity. nih.gov By developing QSAR models for a series of compounds, it is possible to predict the activity of new, unsynthesized molecules. jmaterenvironsci.com QSAR studies on trifluoromethoxy-containing compounds have been used to identify key structural features that contribute to their biological activity, such as anti-tubercular properties. nih.gov These models can guide the design of more potent derivatives of ethyl 3-(trifluoromethoxy)benzoate for specific therapeutic or agrochemical applications.

Molecular Docking and Dynamics Simulations: Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a molecule interacts with its biological target, such as a protein or enzyme. rowan.edu These methods can predict the binding mode and affinity of a ligand, providing valuable insights for drug design. For example, computational studies can be used to model the interactions of ethyl 3-(trifluoromethoxy)benzoate derivatives with the active site of a target receptor, helping to rationalize their biological activity and guide the design of improved analogs. rowan.edunih.gov

The following table highlights some of the computational tools used in the design of fluorinated compounds:

| Computational Method | Application | Information Gained |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new compounds | Relationship between molecular structure and activity nih.govjmaterenvironsci.com |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor | Preferred orientation and interactions of the ligand in the binding site rowan.edu |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-receptor complex | Stability of binding, conformational changes, and free energy of binding rowan.edu |

| Density Functional Theory (DFT) | Calculating electronic structure and properties of molecules | Reaction mechanisms, molecular orbitals, and electrostatic potentials jmaterenvironsci.com |

Therapeutic and Agrochemical Potentials of Novel Derivatives

The incorporation of the trifluoromethoxy group into organic molecules can significantly enhance their biological activity, making them attractive candidates for the development of new drugs and agrochemicals. nih.govbeilstein-journals.org The trifluoromethoxy group can improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Medicinal Chemistry: Derivatives of ethyl 3-(trifluoromethoxy)benzoate are being explored for a wide range of therapeutic applications. The trifluoromethoxy group is present in several approved drugs and is a key feature in many ongoing drug discovery programs. nih.gov For example, the trifluoromethoxy group has been incorporated into molecules to enhance their lipophilicity and ability to cross the blood-brain barrier, which is crucial for treating neurological disorders. nih.gov The development of novel derivatives of ethyl 3-(trifluoromethoxy)benzoate could lead to new treatments for a variety of diseases.

Agrochemicals: The trifluoromethoxy group is also an important substituent in modern agrochemicals. beilstein-journals.org It can impart enhanced efficacy and favorable environmental properties to pesticides and herbicides. The development of new agrochemicals based on the ethyl 3-(trifluoromethoxy)benzoate scaffold is an active area of research.

Integration of Ethyl 3-(trifluoromethoxy)benzoate in Multicomponent Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The integration of ethyl 3-(trifluoromethoxy)benzoate into MCRs would provide a highly efficient route to a diverse range of complex fluorinated compounds.

Developing Novel MCRs: Researchers are exploring new MCRs that can incorporate fluorinated building blocks like ethyl 3-(trifluoromethoxy)benzoate. For example, multicomponent reactions involving aryl Grignard reagents and perfluoroarenes have been developed. nih.gov The design of MCRs that specifically utilize ethyl 3-(trifluoromethoxy)benzoate would open up new avenues for the synthesis of complex molecules with potential biological activity.

Synthesis of Complex Natural Products and Analogs: Ethyl 3-(trifluoromethoxy)benzoate can serve as a versatile starting material for the synthesis of complex natural products and their fluorinated analogs. The introduction of the trifluoromethoxy group can lead to compounds with improved biological properties compared to their non-fluorinated counterparts. The development of synthetic strategies that efficiently incorporate the ethyl 3-(trifluoromethoxy)benzoate unit into complex molecular architectures is a key area of future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3-(trifluoromethoxy)benzoic acid with ethanol under acidic catalysis. A detailed protocol involves refluxing equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid (H₂SO₄) at 80–90°C for 6–8 hours. Post-reaction, the product is purified via vacuum distillation or recrystallization from ethanol/water . Alternative routes may involve nucleophilic substitution on a benzoyl chloride intermediate (e.g., 3-(trifluoromethoxy)benzoyl chloride) with ethanol, requiring anhydrous conditions and a base like pyridine to neutralize HCl . Optimization includes monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and adjusting stoichiometry to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 3-(trifluoromethoxy)benzoate, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : A singlet at δ ~4.35 ppm (ester -OCH₂CH₃), a triplet for the ethyl group (δ ~1.35 ppm, J = 7.1 Hz), and aromatic protons (δ ~7.3–8.1 ppm) with splitting patterns dependent on substitution .

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), ~62 ppm (OCH₂CH₃), and aromatic carbons (110–150 ppm). The trifluoromethoxy (-OCF₃) group shows a distinct ¹⁹F NMR signal at ~-55 to -60 ppm .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ester). The -OCF₃ group exhibits peaks at ~1150–1200 cm⁻¹ (C-F stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 220 (C₉H₇F₃O₃⁺) and fragments corresponding to loss of ethoxy (-OCH₂CH₃) or trifluoromethoxy (-OCF₃) groups .

Q. How does the ester functional group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The ester group is susceptible to hydrolysis under acidic or basic conditions. To assess stability:

- Acidic Hydrolysis : Reflux the compound in 1M HCl (aq.) and monitor ester degradation via HPLC. Expect cleavage to 3-(trifluoromethoxy)benzoic acid and ethanol.

- Basic Hydrolysis : Treat with 1M NaOH (aq.) under reflux; saponification yields the sodium salt of the acid. Kinetic studies show pseudo-first-order degradation, with rate constants dependent on pH and temperature . Stability in neutral buffers (e.g., PBS) should be confirmed over 24–72 hours for biological assays.

Advanced Research Questions

Q. How can Ethyl 3-(trifluoromethoxy)benzoate serve as a precursor in medicinal chemistry, particularly for bioactive molecule synthesis?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound valuable for drug discovery. For example: